

YK-11: A Technical Guide to its Steroidal Structure and Dual Anabolic Mechanism

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Abstract

YK-11 is a novel synthetic steroidal compound that has garnered significant interest within the scientific community for its unique dual mechanism of action. Structurally derived from dihydrotestosterone (DHT), it is classified as a selective androgen receptor modulator (SARM). [1][2] Unlike traditional non-steroidal SARMS, YK-11 possesses a four-ring steroidal backbone, which is fundamental to its bioactivity.[3][4] This compound acts as a partial agonist of the androgen receptor (AR), exhibiting tissue-selective anabolic effects.[5][6] Notably, YK-11 also functions as a potent myostatin inhibitor, a property not typically associated with classical androgens.[7] It achieves this by significantly increasing the expression of follistatin (Fst), a natural antagonist of myostatin.[8][9] This technical guide provides an in-depth analysis of YK-11's steroidal structure, its significance in receptor interaction, and its dual signaling pathways. We present available quantitative data, detailed experimental protocols from foundational studies, and visual representations of its molecular pathways and experimental workflows.

The Steroidal Architecture of YK-11

YK-11, with the chemical name (17 α ,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroid based on the 5- α -dihydrotestosterone (DHT) structure.[10] Its chemical formula is C₂₅H₃₄O₆ and it has a molecular mass of 430.541 g·mol⁻¹. [4]

The core of YK-11 is a gonane steroid nucleus, consisting of seventeen carbon atoms arranged in four fused rings: three cyclohexane rings and one cyclopentane ring. This steroidal backbone is a critical determinant of its interaction with the androgen receptor. The modifications to this core structure are what confer its unique pharmacological profile.

Significance of the Steroidal Structure:

The rigid, hydrophobic steroidal framework of YK-11 facilitates its binding to the ligand-binding domain (LBD) of the androgen receptor. This interaction is a key initiating step in its anabolic signaling cascade. Unlike non-steroidal SARMs which interact with the AR through different conformational changes, the steroidal nature of YK-11 suggests a binding mode more analogous to endogenous androgens. However, it is the unique side chains and modifications that result in its partial agonism and gene-selective activation, differentiating it from full agonists like DHT.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro studies on YK-11.

Table 1: Androgen Receptor Activation

Parameter	Cell Line	Value	Reference
EC50 for ARE-luciferase reporter	HEK293	12.5 nM (diastereomeric mixture)	[11]
EC50 for ARE-luciferase reporter	HEK293	7.85 nM (active diastereomer)	[11]

Table 2: Myogenic and Osteogenic Differentiation Markers

Cell Line	Treatment	Marker	Fold Increase (vs. Control)	Reference
C2C12 Myoblasts	500 nM YK-11	Myf5 mRNA	More significant than DHT	[8][9]
MyoD mRNA	More significant than DHT	[8][9]		
Myogenin mRNA	More significant than DHT	[8][9]		
Follistatin mRNA	Significantly Increased (not observed with DHT)	[8][12]		
MC3T3-E1 Osteoblasts	0.5 μ M YK-11	Osteoprotegerin mRNA	Increased	[1][13]
0.1-1.0 μ M YK-11	Osteocalcin mRNA	Dose-dependently Increased	[3]	
0.5 μ M YK-11	ALP Activity	Increased	[1]	

Note: While several studies report a "more significant" increase in myogenic regulatory factors compared to DHT, specific fold-change values are not consistently provided across the literature.

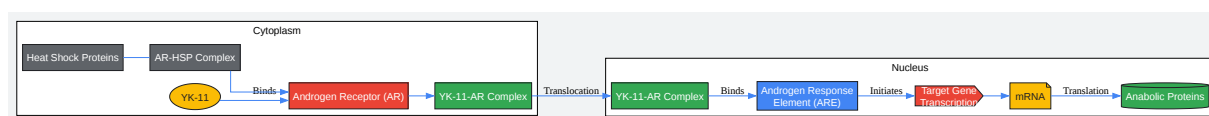
Signaling Pathways

YK-11 exerts its anabolic effects through two primary signaling pathways: direct partial activation of the androgen receptor and indirect inhibition of myostatin via follistatin induction.

Androgen Receptor Signaling Pathway

As a partial agonist, YK-11 binds to the androgen receptor in target tissues like muscle and bone. Upon binding, the YK-11/AR complex translocates to the nucleus where it binds to Androgen Response Elements (AREs) on the DNA. This initiates the transcription of target

genes involved in muscle protein synthesis and bone formation. A key characteristic of YK-11's partial agonism is that it does not induce the physical interaction between the N-terminal domain (NTD) and the LBD of the AR, which is required for full receptor transactivation.[8] This may contribute to its selective anabolic effects with potentially reduced androgenic side effects.

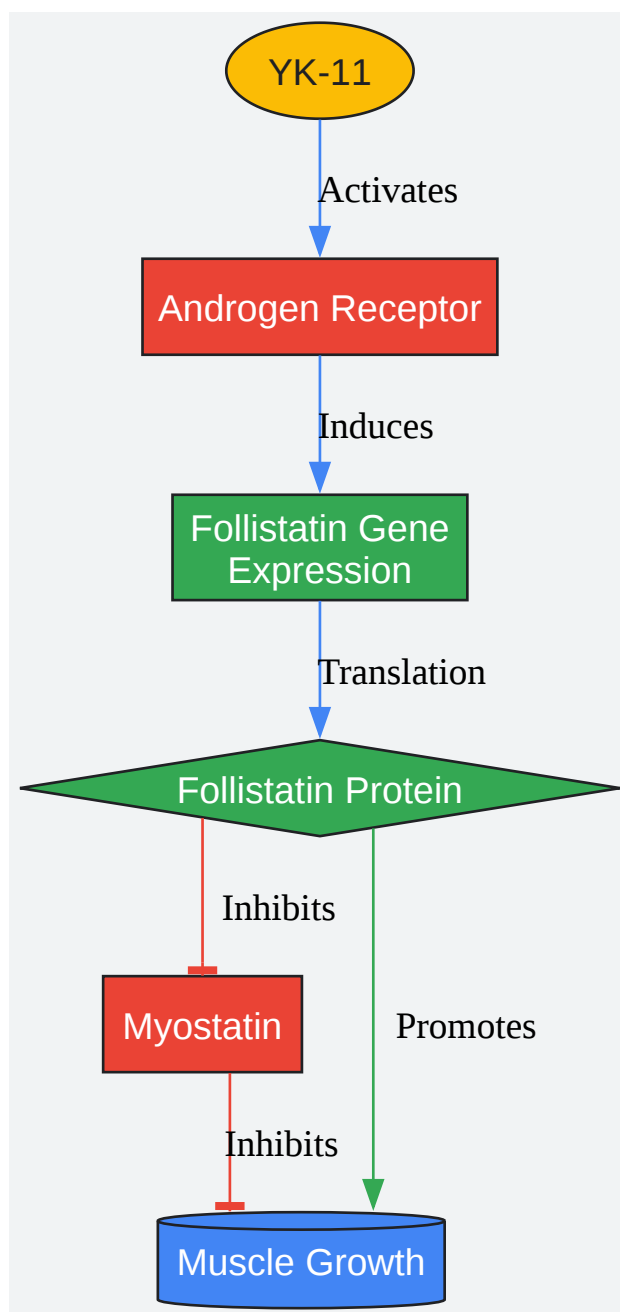


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Androgen Receptor Signaling Pathway of YK-11.

Myostatin Inhibition Pathway

A distinguishing feature of YK-11 is its ability to induce the expression of follistatin, a potent inhibitor of myostatin. Myostatin is a transforming growth factor- β (TGF- β) family member that negatively regulates muscle mass. By increasing follistatin levels, YK-11 effectively suppresses myostatin activity, leading to increased muscle growth beyond what is typically achievable through AR activation alone. This induction of follistatin has been shown to be dependent on the androgen receptor.[8]



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Myostatin Inhibition Pathway of YK-11.

Experimental Protocols

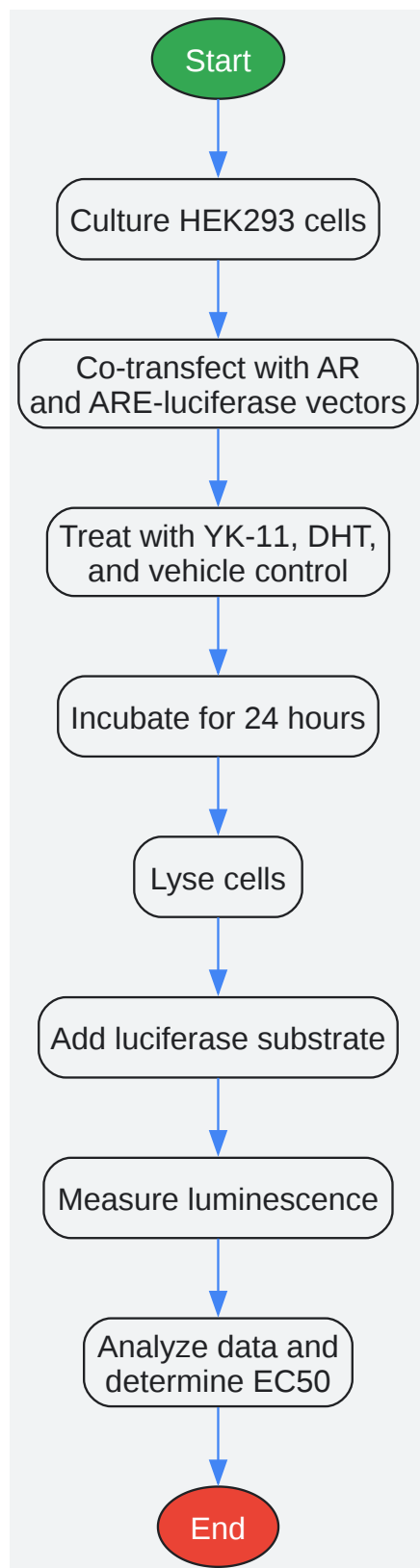
The following are detailed methodologies for key experiments cited in the study of YK-11.

Androgen Receptor (AR) Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate the androgen receptor and initiate gene transcription.

Methodology:

- Cell Culture and Transfection:
 - Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
 - Cells are seeded in 96-well plates and co-transfected with an AR expression vector and a luciferase reporter vector containing an Androgen Response Element (ARE) promoter.
- Compound Treatment:
 - After 24 hours, the medium is replaced with DMEM containing charcoal-stripped FBS to remove endogenous androgens.
 - Cells are treated with varying concentrations of YK-11, a positive control (e.g., DHT), and a vehicle control.
- Luciferase Activity Measurement:
 - Following a 24-hour incubation period, cells are lysed.
 - Luciferase substrate is added to the cell lysate.
 - Luminescence is measured using a luminometer. The intensity of the light produced is proportional to the level of AR activation.
- Data Analysis:
 - Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
 - Dose-response curves are generated to determine the EC50 value of YK-11.



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